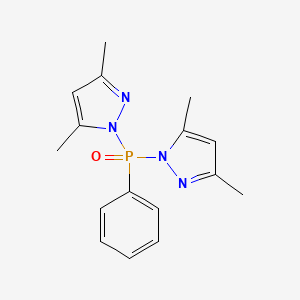
1,1'-(Phenylphosphoryl)bis(3,5-dimethyl-1H-pyrazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Phenylphosphoryl)bis(3,5-dimethyl-1H-pyrazole) is an organic compound that belongs to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. This particular compound features a phenylphosphoryl group attached to two 3,5-dimethyl-1H-pyrazole units, making it a unique and interesting molecule for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Phenylphosphoryl)bis(3,5-dimethyl-1H-pyrazole) typically involves the reaction of 3,5-dimethylpyrazole with phenylphosphoryl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:
[ \text{2 (3,5-dimethylpyrazole) + phenylphosphoryl chloride} \rightarrow \text{1,1’-(Phenylphosphoryl)bis(3,5-dimethyl-1H-pyrazole)} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of batch reactors, continuous flow reactors, and automated synthesis systems to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,1’-(Phenylphosphoryl)bis(3,5-dimethyl-1H-pyrazole) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoryl derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl oxides, while reduction could produce phosphine derivatives.
科学的研究の応用
1,1’-(Phenylphosphoryl)bis(3,5-dimethyl-1H-pyrazole) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the synthesis of advanced materials and as a catalyst in organic reactions.
作用機序
The mechanism of action of 1,1’-(Phenylphosphoryl)bis(3,5-dimethyl-1H-pyrazole) involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, while the pyrazole rings can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
1,1’-(Phenylphosphoryl)bis(1H-pyrazole): A related compound with unsubstituted pyrazole rings.
1,1’-(Phenylphosphoryl)bis(3-methyl-1H-pyrazole): A compound with a single methyl group on each pyrazole ring.
Uniqueness
1,1’-(Phenylphosphoryl)bis(3,5-dimethyl-1H-pyrazole) is unique due to the presence of two methyl groups on each pyrazole ring, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and specificity in various applications.
特性
CAS番号 |
63295-35-2 |
|---|---|
分子式 |
C16H19N4OP |
分子量 |
314.32 g/mol |
IUPAC名 |
1-[(3,5-dimethylpyrazol-1-yl)-phenylphosphoryl]-3,5-dimethylpyrazole |
InChI |
InChI=1S/C16H19N4OP/c1-12-10-14(3)19(17-12)22(21,16-8-6-5-7-9-16)20-15(4)11-13(2)18-20/h5-11H,1-4H3 |
InChIキー |
ZTMLAQMZKSLBQR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1P(=O)(C2=CC=CC=C2)N3C(=CC(=N3)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


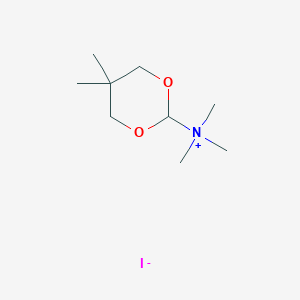
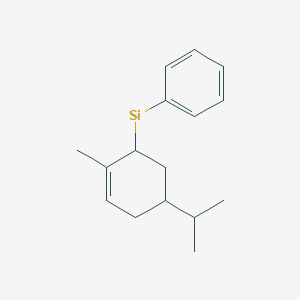
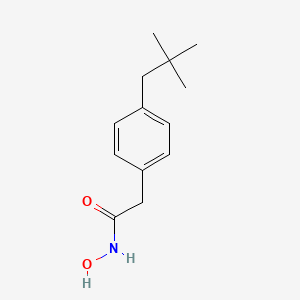

![5H-Furo[3,2-g][1]benzopyran-3(2H)-one, 6,7-dihydro-](/img/structure/B14511892.png)
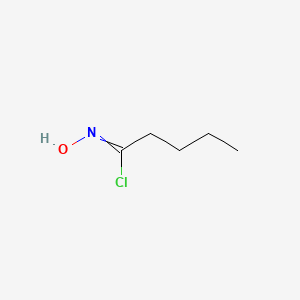
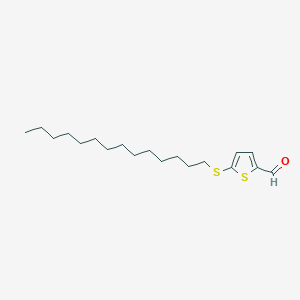
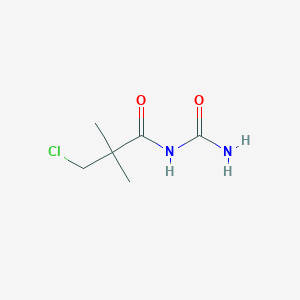
![1-[3-Methyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14511921.png)
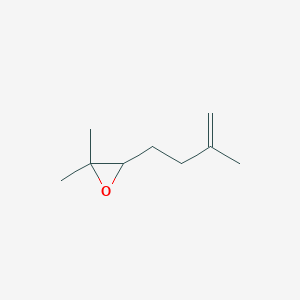
![1-[1-(Dimethylamino)oct-2-yn-1-yl]cyclohexan-1-ol](/img/structure/B14511930.png)
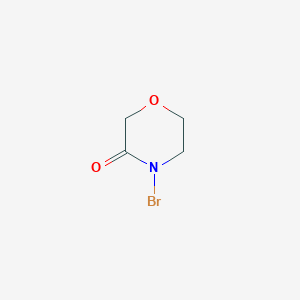
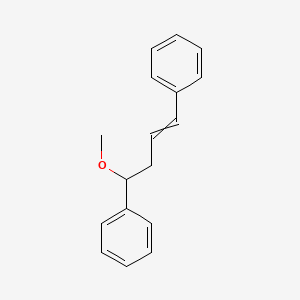
![[6-Bromo-3,4,5-tris(3-methylbutanoyloxy)oxan-2-yl]methyl 3-methylbutanoate](/img/structure/B14511944.png)
